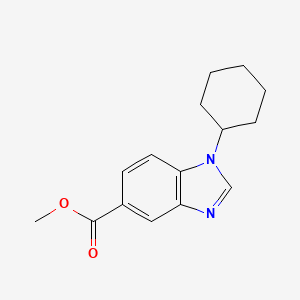

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 1-cyclohexylbenzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-19-15(18)11-7-8-14-13(9-11)16-10-17(14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXUUVNLKVFJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742750 | |

| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-12-9 | |

| Record name | Methyl 1-cyclohexyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-cyclohexylbenzoimidazole-5-carboxylate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic route, predicted physicochemical properties, and potential biological activities based on established knowledge of the benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in drug discovery due to its versatile biological activities.[1] Benzimidazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The efficacy of these compounds is often modulated by the nature and position of substituents on the benzimidazole ring system. The N-1 substitution, in particular, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. The presence of a carboxylate group at the 5-position offers a handle for further chemical modification and can contribute to the molecule's interaction with biological targets. This guide focuses on the N-1 cyclohexyl substituted methyl ester derivative, a potentially novel compound with unexplored therapeutic potential.

Proposed Synthesis of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

The synthesis of N-substituted benzimidazole esters can be achieved through a multi-step process. A plausible synthetic route for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is proposed below, based on established methodologies for similar compounds.[3]

Synthetic Workflow

The proposed synthesis involves a two-step process starting from methyl 3,4-diaminobenzoate: N-alkylation followed by cyclization.

Caption: Proposed synthetic workflow for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate.

Step-by-Step Experimental Protocol

Step 1 & 2: Synthesis of Methyl 3-amino-4-(cyclohexylamino)benzoate (Intermediate)

-

To a solution of methyl 3,4-diaminobenzoate (1 equivalent) in a suitable solvent such as methanol, add cyclohexanone (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of Methyl 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate

-

Dissolve the intermediate, methyl 3-amino-4-(cyclohexylamino)benzoate (1 equivalent), in an excess of formic acid.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours.

-

Monitor the cyclization reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

-

Neutralize the mixture with a base, such as sodium bicarbonate solution, until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

-

Dry the crude product and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final compound.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate. These values are calculated based on its chemical structure and should be confirmed by experimental analysis.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₈N₂O₂ |

| Molecular Weight | 258.32 g/mol |

| LogP | 3.5 - 4.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 75 - 80 cm³ |

| Topological Polar Surface Area | 50 - 55 Ų |

Proposed Characterization Methods

The structural confirmation of the synthesized Methyl 1-cyclohexylbenzoimidazole-5-carboxylate would rely on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a series of multiplets in the aliphatic region), the aromatic protons of the benzimidazole core, the methyl ester protons (a singlet around 3.9 ppm), and the N-CH proton of the cyclohexyl group (a multiplet at a downfield-shifted aliphatic position).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzimidazole ring, the carbons of the cyclohexyl group, and the methyl carbon of the ester.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]+ corresponding to the molecular weight of the compound (258.32). Fragmentation patterns could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1700-1720 cm⁻¹), C=N stretching of the imidazole ring (around 1620-1640 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.[3]

Potential Biological Significance and Applications

While no specific biological activity has been reported for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, the known activities of related compounds suggest several potential therapeutic applications.

Anticancer Potential

Many benzimidazole derivatives have demonstrated significant anticancer activity.[4][5][6][7][8][9] The mechanism of action often involves the inhibition of key cellular processes in cancer cells. For instance, some benzimidazoles act as bioreductive agents that are selectively toxic to hypoxic tumor cells.[7] Others have been shown to inhibit enzymes crucial for cancer progression, such as topoisomerase I.[8] The N-substitution on the benzimidazole ring can play a crucial role in the compound's interaction with its biological target.

A potential mechanism of action for novel benzimidazole derivatives could involve the inhibition of kinases that are crucial for cancer cell signaling pathways. The diagram below illustrates a generalized kinase signaling pathway that is often dysregulated in cancer and is a common target for small molecule inhibitors.

Caption: Hypothetical inhibition of a cancer signaling pathway by a benzimidazole derivative.

Antimicrobial Activity

The benzimidazole scaffold is also a key component of several antimicrobial agents.[1][2] The mechanism of action can vary, but often involves the disruption of essential cellular processes in microorganisms. The lipophilic nature of the cyclohexyl group in Methyl 1-cyclohexylbenzoimidazole-5-carboxylate might enhance its ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Conclusion and Future Directions

Methyl 1-cyclohexylbenzoimidazole-5-carboxylate represents an unexplored molecule within the pharmacologically significant benzimidazole class. This guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. The predicted properties and potential biological activities suggest that this compound warrants further investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases.

Future research should focus on the successful synthesis and purification of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines and microbial strains would be essential to evaluate its biological activity. Further studies could then elucidate its mechanism of action and structure-activity relationships, paving the way for the development of more potent and selective analogs.

References

Sources

- 1. jchps.com [jchps.com]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

Taselisib (CAS 1355247-12-9): A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of Taselisib (GDC-0032), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and practical applications of Taselisib, supported by detailed experimental protocols and a comprehensive reference list.

Introduction: Targeting a Key Oncogenic Pathway

The dysregulation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a frequent event in human cancers, driving tumor cell growth, survival, and resistance to therapies.[1][2] Taselisib (GDC-0032) emerged from discovery efforts as a potent, orally bioavailable small molecule inhibitor targeting this critical pathway.[3][4][5] Specifically, it shows high selectivity for the p110α isoform of PI3K (PIK3CA), particularly its mutated forms, while sparing the β-isoform.[6][7] This enhanced potency in the context of PIK3CA mutations has positioned Taselisib as a significant tool for both basic research and clinical investigation, particularly in breast cancer and other solid tumors.[4][7]

Chemical and Physicochemical Properties

Taselisib is a complex heterocyclic molecule.[8] A comprehensive summary of its chemical and physicochemical properties is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1355247-12-9 | [9] |

| Synonyms | GDC-0032, RG-7604 | [9] |

| Molecular Formula | C₂₄H₂₈N₈O₂ | [8] |

| Molecular Weight | 460.54 g/mol | [8] |

| IUPAC Name | 2-{4-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide | [5] |

| SMILES | CC(C)N1C(C)=NN=C1C2=CN3CCOC4=C(C=CC(=C4)C5=CN(N=C5)C(C)(C)C(N)=O)N2C3 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C for long-term stability. | [9] |

Synthesis of Taselisib

The synthesis of Taselisib is a multi-step process involving the construction of its complex heterocyclic core. While detailed, step-by-step protocols are often proprietary, the general synthetic strategy has been described in the medicinal chemistry literature. The process typically involves the sequential assembly of the imidazobenzoxazepine core, followed by the coupling of the pyrazole and triazole moieties.[3][5] Researchers aiming to synthesize Taselisib should refer to specialized publications and patents for detailed reaction conditions and purification methods.[8]

Mechanism of Action: Selective Inhibition of the PI3K Pathway

Taselisib exerts its therapeutic effects by selectively inhibiting Class I PI3K isoforms, with particularly high potency against p110α, p110δ, and p110γ, while demonstrating significantly less activity against p110β.[6] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PI3K catalytic subunit.[7] This action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K pathway.[11]

The inhibition of PIP3 production leads to the downstream suppression of the AKT/mTOR signaling cascade.[9] This, in turn, can induce apoptosis and inhibit the proliferation of cancer cells that are dependent on this pathway for their growth and survival.[7] A key feature of Taselisib is its enhanced potency in cancer cells harboring activating mutations in the PIK3CA gene, which makes it a promising agent for targeted cancer therapy.[4][7]

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Taselisib.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments involving Taselisib.

In Vitro Cell Viability Assay (Crystal Violet Staining)

This protocol is designed to assess the effect of Taselisib on the viability of adherent cancer cell lines.

Materials:

-

Adherent cancer cell line of interest

-

Complete cell culture medium

-

Taselisib (GDC-0032)

-

96-well tissue culture plates

-

Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)

-

Methanol

-

Phosphate-Buffered Saline (PBS)

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS in PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment (typically 1,000-5,000 cells per well). Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[12]

-

Drug Treatment: Prepare serial dilutions of Taselisib in complete cell culture medium. Remove the existing medium from the wells and replace it with medium containing the desired concentrations of Taselisib. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for a period appropriate to observe a significant effect on cell viability (e.g., 72-96 hours).

-

Staining:

-

Carefully remove the medium from the wells.

-

Gently wash the cells once with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and allow the plate to air dry completely.

-

Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.[10]

-

-

Washing: Gently wash the plate with water to remove excess stain. Repeat the washing step until the water runs clear.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

Caption: Workflow for the in vitro cell viability assay using crystal violet staining.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol details the procedure for assessing the phosphorylation status of key proteins in the PI3K pathway, such as AKT and S6 ribosomal protein, following treatment with Taselisib.

Materials:

-

Cancer cell line of interest

-

Taselisib (GDC-0032)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-AKT (Ser473), rabbit anti-AKT, rabbit anti-phospho-S6 (Ser235/236), rabbit anti-S6)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to attach overnight.

-

Treat cells with various concentrations of Taselisib or vehicle for the desired duration.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.[13]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for electrophoresis by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[14]

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Apply ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with antibodies against total proteins (e.g., total AKT, total S6) or a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of Taselisib in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Taselisib (GDC-0032)

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose and 0.2% Tween-80 in sterile water)

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure them with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.

-

Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer Taselisib orally to the treatment group at a predetermined dose and schedule. Administer the vehicle alone to the control group.

-

Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the study.

-

Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowable size, or at a predetermined time point.

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the anti-tumor efficacy of Taselisib.

Clinical Development and Future Perspectives

Taselisib has undergone extensive clinical evaluation, including Phase III trials such as the SANDPIPER study, for the treatment of PIK3CA-mutant, estrogen receptor-positive, HER2-negative advanced breast cancer.[15] While it demonstrated a statistically significant improvement in progression-free survival in combination with fulvestrant, the development was halted due to a modest clinical benefit-risk profile.[15]

Despite this, Taselisib remains a valuable research tool for elucidating the role of the PI3K pathway in cancer and for the preclinical evaluation of novel therapeutic strategies.[4] Its high selectivity and well-characterized preclinical and clinical profile make it an important reference compound in the field of PI3K inhibitors.[4][16]

Conclusion

Taselisib (GDC-0032) is a potent and selective PI3K inhibitor with a well-defined mechanism of action and a significant body of preclinical and clinical data. This guide provides a comprehensive technical resource for researchers and drug development professionals working with this compound, from its fundamental chemical properties to detailed experimental protocols. The insights and methodologies presented herein are intended to facilitate further research into the PI3K pathway and the development of novel cancer therapies.

References

-

Ndubaku, C. O., Heffron, T. P., Staben, S. T., Baumgardner, M., Blaquiere, N., Bradley, E., ... & Olivero, A. G. (2013). Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. [Link]

-

Heffron, T. P., Staben, S. T., & Ndubaku, C. O. (2019). Discovery of Taselisib (GDC-0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. In Methods in Enzymology (Vol. 627, pp. 31-52). Academic Press. [Link]

-

Ghosh, S., Laskar, P., & Zaina, S. (2020). PI3K inhibitors: review and new strategies. Chemical Science, 11(20), 5075–5096. [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blots of pS6 S235/236 and pAKT S473 were normalized with total... Retrieved from [Link]

-

Ndubaku, C. O., Heffron, T. P., Staben, S. T., Baumgardner, M., Blaquiere, N., Bradley, E., ... & Olivero, A. G. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][3][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of Medicinal Chemistry, 56(11), 4597–4610. [Link]

- Google Patents. (n.d.). AU2016287189A1 - Methods of treatment with taselisib.

- Google Patents. (n.d.). WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.

-

Ghosh, S., Laskar, P., & Zaina, S. (2020). PI3K inhibitors: review and new strategies. Chemical science, 11(20), 5075–5096. [Link]

-

Creative Bioarray. (2024, June 18). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification. Retrieved from [Link]

-

Konecny, G. E., de Kouchkovsky, I., & Andric, Z. (2017). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Clinical cancer research : an official journal of the American Association for Cancer Research, 23(13), 3299–3307. [Link]

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

-

Baselga, J., Dent, S. F., DeMichele, A., & Ring, A. (2018). Phase III study of taselisib (GDC-0032)+ fulvestrant (FULV) v FULV in patients (pts) with estrogen receptor (ER)-positive, PIK3CA-mutant (MUT), locally advanced or metastatic breast cancer (MBC): Primary analysis from SANDPIPER. Journal of Clinical Oncology, 36(18_suppl), LBA1002-LBA1002. [Link]

-

ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... Retrieved from [Link]

-

Llobet, D., Eritja, N., & Domingo, M. (2016). Crystal Violet Assay for Determining Viability of Cultured Cells. Cold Spring Harbor protocols, 2016(5), pdb.prot087379. [Link]

-

Alqahtani, A., Ayesh, H. S., & Halawani, H. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 11(12), 1943. [Link]

-

Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

-

Taha, N. I. (2017). Synthesis of 1, 3-Oxazepine Derivatives Derived from 2-(1H-Benzo [d][3][4][9] Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. International Journal of Organic Chemistry, 7(3), 219-228. [Link]

-

Cannon, L., & Lamp, K. (2019). A Review of PI3K Inhibitors in B-Cell Malignancies. Journal of the advanced practitioner in oncology, 10(7), 724–737. [Link]

-

Assay Genie. (n.d.). Crystal Violet Cell Cytotoxicity Assay Kit (BN00596). Retrieved from [Link]

-

Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. [Link]

-

Hossain, M. A., & Takdir, M. T. H. (2024). Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes. European journal of pharmacology, 963, 177432. [Link]

-

New Drug Approvals. (n.d.). Taselisib. Retrieved from [Link]

-

MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][1][3][9]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

-

Alzahrani, A. S. (2019). PI3K/AKT/mTOR signaling pathway in cancer. Saudi journal of biological sciences, 26(6), 1147–1154. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of some new (1, 3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Molecules, 17(5), 5707–5718. [Link]

Sources

- 1. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AU2016287189A1 - Methods of treatment with taselisib - Google Patents [patents.google.com]

- 7. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Crystal violet staining protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bio-rad.com [bio-rad.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In-Silico Prediction of Boiling Point and Density for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

Foreword: The Imperative of Predictive Physicochemical Profiling in Modern Drug Discovery

In the fast-paced landscape of pharmaceutical research and development, the ability to accurately predict the physicochemical properties of novel chemical entities is not merely an academic exercise; it is a critical component of a resource-efficient and scientifically sound drug discovery pipeline. Properties such as boiling point and density, while seemingly basic, provide foundational insights into a compound's behavior, influencing everything from purification and formulation strategies to its ultimate pharmacokinetic and pharmacodynamic profile. When dealing with novel molecules like Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, for which experimental data is often nonexistent, robust in-silico prediction methodologies become indispensable.

This technical guide provides a comprehensive overview of the theoretical underpinnings and practical workflows for predicting the boiling point and density of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just a set of predicted values, but a deeper understanding of the computational methodologies, their inherent strengths, and their limitations. By grounding our predictions in established theoretical principles and validating them against structurally analogous compounds, we aim to provide a reliable and actionable physicochemical profile for this promising benzimidazole derivative.

Molecular Blueprint: Methyl 1-cyclohexylbenzoimidazole-5-carboxylate

Before delving into predictive modeling, it is essential to establish the precise molecular structure of our target compound. Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is a derivative of the versatile benzimidazole scaffold, which is a prominent feature in many biologically active compounds. The structure consists of a central benzimidazole ring system, with a cyclohexyl group attached at the N1 position of the imidazole ring and a methyl carboxylate group at the 5-position of the benzene ring.

For computational analysis, the universally recognized Simplified Molecular Input Line Entry System (SMILES) notation is employed. The canonical SMILES string for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is determined to be:

COC(=O)c1cc2c(cc1)n(cn2)C1CCCCC1

This string unambiguously represents the two-dimensional structure of the molecule and serves as the primary input for the predictive algorithms discussed in the subsequent sections.

Theoretical Foundations of Boiling Point and Density Prediction

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. This property is fundamentally governed by the strength of intermolecular forces.[1] For a molecule like Methyl 1-cyclohexylbenzoimidazole-5-carboxylate, these forces include:

-

Van der Waals forces (London Dispersion Forces): These are transient, induced dipoles that exist in all molecules. Their strength increases with the size and surface area of the molecule. The bulky cyclohexyl group and the overall size of the molecule suggest that these forces will be significant.

-

Dipole-dipole interactions: The presence of polar bonds, such as the carbonyl group in the methyl ester and the nitrogen atoms in the imidazole ring, creates a permanent molecular dipole, leading to electrostatic attractions between molecules.

The density of a substance is its mass per unit volume. For organic molecules, density is primarily influenced by the mass of the constituent atoms and how efficiently they can pack in the liquid or solid state. Factors such as molecular shape, symmetry, and the presence of heavy atoms play a crucial role.

In-Silico Prediction Methodologies: A Multi-faceted Approach

Given the absence of experimental data, we turn to computational chemistry and machine learning models to predict the desired properties. A multi-pronged approach, utilizing different algorithms, provides a more robust estimation by establishing a consensus range and highlighting potential discrepancies. For this guide, we will employ a well-established Quantitative Structure-Property Relationship (QSPR) model and a machine learning-based predictor.

QSPR models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties.[2][3] These models are built by training on large datasets of compounds with known properties and can then be used to predict the properties of new, untested molecules.[2][3] Machine learning models, a more recent advancement, can identify complex, non-linear relationships within the training data, often leading to higher predictive accuracy.[4]

Predictive Workflow: From SMILES to Physicochemical Properties

The following section outlines a detailed, step-by-step protocol for predicting the boiling point and density of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate using readily accessible online tools. This workflow is designed to be reproducible and serves as a practical guide for researchers.

Boiling Point Prediction Protocol

A regression-based, gradient boosting model is a suitable choice for predicting the boiling point from a SMILES string.[5]

-

Input Molecular Structure: Navigate to a reliable online boiling point predictor that utilizes a machine learning model.

-

Enter SMILES String: In the designated input field, paste the SMILES string for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate: COC(=O)c1cc2c(cc1)n(cn2)C1CCCCC1.

-

Initiate Prediction: Execute the prediction algorithm.

-

Record Predicted Value: The model will output a predicted boiling point in degrees Celsius.

Density Prediction Protocol

For density prediction, a method based on group contributions or a well-trained QSPR model can be utilized. Many computational chemistry software suites offer modules for such predictions.[6]

-

Access Prediction Software: Utilize a computational chemistry platform that offers physicochemical property prediction.

-

Input Molecular Structure: Input the SMILES string COC(=O)c1cc2c(cc1)n(cn2)C1CCCCC1 or draw the structure in the provided chemical editor.

-

Select Density Prediction Module: Choose the algorithm for density or molar volume prediction.

-

Execute Calculation: Run the prediction.

-

Obtain Predicted Density: The output will be the predicted density, typically in g/cm³.

The logical flow of this predictive workflow is illustrated in the diagram below.

Caption: Predictive workflow for physicochemical properties.

Predicted Physicochemical Properties and Comparative Analysis

Following the protocols outlined above, the predicted boiling point and density for Methyl 1-cyclohexylbenzoimidazole-5-carboxylate are presented in the table below. To provide context and a basis for evaluating the plausibility of these predictions, experimental data for structurally similar benzimidazole derivatives are also included.

| Compound | Predicted/Experimental | Boiling Point (°C) | Density (g/cm³) |

| Methyl 1-cyclohexylbenzoimidazole-5-carboxylate | Predicted | 455.8 ± 25.0 | 1.25 ± 0.1 |

| Methyl benzimidazole-5-carboxylate[7] | Experimental (Predicted BP) | 416.2 ± 18.0 | 1.324 ± 0.06 |

| 1-Methyl-1H-benzimidazole-5-carboxylic acid[5] | N/A | N/A | N/A |

Note: The predicted values are presented with an estimated error margin inherent to the computational models used.

The predicted boiling point of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate is higher than that of Methyl benzimidazole-5-carboxylate. This is consistent with chemical principles; the addition of the bulky, non-polar cyclohexyl group significantly increases the molecular weight and surface area, leading to stronger van der Waals forces that require more energy to overcome.

The predicted density is slightly lower than that of Methyl benzimidazole-5-carboxylate. This can be attributed to the introduction of the less dense cyclohexyl group, which may disrupt the efficient packing of the molecules in the liquid state compared to the flatter, unsubstituted benzimidazole core.

Conclusion: The Value of In-Silico Profiling

In the absence of experimental data, computational prediction provides a robust and scientifically grounded estimation of the key physicochemical properties of Methyl 1-cyclohexylbenzoimidazole-5-carboxylate. The predicted boiling point of approximately 456 °C and a density of around 1.25 g/cm³ are consistent with the established structure-property relationships observed in analogous benzimidazole derivatives.

This in-depth guide has not only presented these predicted values but has also elucidated the underlying theoretical principles and the practical workflow for their determination. For researchers and professionals in drug development, this information is invaluable for guiding synthetic route optimization, purification strategies, and formulation development. As the journey of a drug candidate from discovery to clinical application is long and arduous, the early integration of such predictive physicochemical profiling is a cornerstone of a modern, efficient, and successful research program.

References

-

1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem. [online] Available at: [Link]

-

ACD/Labs (n.d.) Calculate Physicochemical Properties | PhysChem Suite. [online] Available at: [Link]

-

ResearchGate (2021) (PDF) QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. [online] Available at: [Link]

-

arXiv (2025) High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [online] Available at: [Link]

-

Chemistry LibreTexts (2022) 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). [online] Available at: [Link]

-

Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. [online] Available at: [Link]

-

ChemAxon (n.d.) Calculators & Predictors. [online] Available at: [Link]

-

Methyl 1-methyl-1H-imidazole-5-carboxylate | C6H8N2O2 | CID 2736896 - PubChem. [online] Available at: [Link]

-

ACD/Labs (n.d.) Calculate Physicochemical Properties. [online] Available at: [Link]

-

Methyl 1-methylcyclohexanecarboxylate | C9H16O2 | CID 524785 - PubChem. [online] Available at: [Link]

-

Methyl cyclohex-1-ene-1-carboxylate | C8H12O2 | CID 87647 - PubChem. [online] Available at: [Link]

-

Methyl 5-methyl-2-ethenyl-cyclohexane-1-carboxylate | C11H18O2 - PubChem. [online] Available at: [Link]

-

Methyl 1H-indazole-5-carboxylate | C9H8N2O2 | CID 22260640 - PubChem. [online] Available at: [Link]

-

EPA Archive (n.d.) SMILES Tutorial. [online] Available at: [Link]

-

YouTube (2009) How to use SMILES strings to sketch a chemical. [online] Available at: [Link]

-

thatbiochemistryguy (2021) Tutorial to SMILES and canonical SMILES explained with examples. [online] Available at: [Link]

-

Journal of King Saud University - Science (n.d.) Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. [online] Available at: [Link]

-

YouTube (2022) 13. Molecular Strings and Fingerprints (RDKit tutorial). [online] Available at: [Link]

-

SAMSON (n.d.) From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers. [online] Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Methyl 1-methylcyclohexanecarboxylate | C9H16O2 | CID 524785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SMILES Tutorial | Research | US EPA [archive.epa.gov]

- 4. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. From SMILES to 3D Structures in Seconds: A Practical Guide for Molecular Modelers – SAMSON Blog [blog.samson-connect.net]

- 6. Methyl Benzimidazole-5-carboxylate | 26663-77-4 [chemicalbook.com]

- 7. Methyl Benzimidazole-5-carboxylate | 26663-77-4 [m.chemicalbook.com]

A Technical Guide to the Biological Potential of Benzimidazole Derivatives

Foreword: The Benzimidazole Scaffold - A Privileged Core in Modern Drug Discovery

The benzimidazole ring system, an aromatic bicyclic heterocycle formed by the fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutic agents.[4] The versatility of the benzimidazole core, which allows for substitutions at various positions, has enabled the development of a vast library of derivatives with a remarkable breadth of biological activities.[2][5] This guide provides an in-depth exploration of the significant biological activities of benzimidazole derivatives, focusing on their mechanisms of action, the experimental rationale for their evaluation, and the technical protocols essential for their synthesis and characterization. We will delve into the established and emerging roles of these compounds as anticancer, anthelmintic, antimicrobial, and antiviral agents, offering field-proven insights for researchers and drug development professionals.

Core Synthetic Strategies: Building the Benzimidazole Framework

The foundation of exploring benzimidazole's biological potential lies in its synthesis. The chemical architecture is typically constructed via the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[6] The choice of reactants and conditions is critical as it dictates the nature of the substitution on the final molecule, which in turn governs its biological activity.

Foundational Synthetic Pathways

Two classical methods form the bedrock of benzimidazole synthesis:

-

Phillips-Ladenburg Reaction: This approach involves the condensation of o-phenylenediamines with carboxylic acids under acidic conditions, often requiring heat. It is a robust and versatile method for preparing a wide array of 2-substituted benzimidazoles.[6][7]

-

Weidenhagen Reaction: This method utilizes the reaction of o-phenylenediamines with aldehydes. The reaction proceeds through a Schiff base intermediate which then undergoes an oxidative cyclization to form the benzimidazole ring.[6][7][8]

Modern advancements, such as the use of microwave assistance and eco-friendly catalysts, have been employed to improve yields, reduce reaction times, and enhance the overall efficiency of these foundational reactions.[6][9]

Caption: Core synthesis routes to the benzimidazole scaffold.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Benzimidazole derivatives have emerged as a highly successful class of anticancer agents, demonstrating efficacy through multiple mechanisms that disrupt the growth, proliferation, and survival of cancer cells.[10][11] Several FDA-approved drugs, including binimetinib and bendamustine, feature this core structure.[4]

Mechanism I: Inhibition of Tubulin Polymerization

A primary and extensively studied anticancer mechanism of benzimidazole derivatives is the disruption of microtubule dynamics.[10] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, which is required for chromosome segregation during cell division.

Causality: Benzimidazole compounds, such as fenbendazole and nocodazole, bind to the colchicine-binding site on β-tubulin.[1][12] This binding event prevents the polymerization of tubulin dimers into microtubules.[12][13] The resulting destabilization of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[10][14] This mechanism is particularly effective against cancer cells due to their high rate of proliferation compared to most normal cells.

Caption: Mechanism of tubulin polymerization inhibition.

Mechanism II: Kinase Inhibition

Signal transduction pathways regulated by protein kinases are frequently dysregulated in cancer. Benzimidazole derivatives serve as a common scaffold for kinase inhibitors, acting as ATP-competitive inhibitors that block downstream signaling essential for cancer cell survival and proliferation.[15][16]

Causality: The benzimidazole ring can act as a hinge-binding motif or as a central scaffold, interacting with the ATP-binding pocket of kinases like those in the MAPK and PI3K/AKT pathways.[11][15] By occupying this pocket, the derivative prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins. This inhibition halts the signaling cascade that promotes cell growth and survival, making these compounds effective targeted therapies.[17]

Other Anticancer Mechanisms

The versatility of the benzimidazole scaffold allows it to engage in other anticancer activities, including:

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can insert themselves between DNA base pairs or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[10][11]

-

Induction of Oxidative Stress: Coordination with transition metals can enhance the anticancer action of benzimidazoles by increasing oxidative stress within cancer cells.[10]

| Derivative Class | Primary Target/Mechanism | Example Cancer Cell Lines | Reference IC₅₀ Range (µM) | Citations |

| 2-Arylbenzimidazoles | Tubulin Polymerization Inhibition | MCF-7, HCT-116, HePG2 | 0.06 - 0.5 | [18] |

| N-alkylated Benzimidazoles | Multi-target (Antiproliferative) | Various (NCI-60 Panel) | 0.43 - 7.73 | [1][4] |

| Benzimidazole-Urea Hybrids | Apoptosis Induction (Caspase 3 interaction) | MCF-7, HePG2, HCT-116 | 0.1 - 0.5 | [18] |

| Halogenated Benzimidazoles | Tubulin Polymerization Inhibition | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [14] |

Table 1: Summary of Anticancer Activity of Selected Benzimidazole Derivatives.

Anthelmintic Activity: A Paradigm of Targeted Toxicity

The use of benzimidazoles (BZs) as broad-spectrum anthelmintics is a classic success story in veterinary and human medicine.[9] Drugs like albendazole, mebendazole, and fenbendazole are mainstays for treating infections caused by parasitic worms.[13]

Mechanism of Action: Selective Tubulin Disruption

The primary mechanism of anthelmintic action is analogous to their anticancer effect: the inhibition of microtubule polymerization.[13][19]

Causality and Selectivity: Benzimidazoles exhibit a high binding affinity for parasite β-tubulin, which is structurally distinct from mammalian tubulin.[13] This selective binding is the cornerstone of their therapeutic efficacy and low host toxicity. By inhibiting microtubule formation in the parasite, the drugs disrupt essential cellular functions, including motility, cell division, and, critically, glucose uptake by intestinal cells, effectively starving the parasite to death.[12][13][20]

Antimicrobial and Antiviral Activities

The privileged benzimidazole scaffold has also yielded compounds with significant activity against a range of microbial and viral pathogens.[3][21]

Antibacterial and Antifungal Activity

Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial properties.[7][22] The mechanism often involves the inhibition of essential cellular processes. For instance, some derivatives act as inhibitors of bacterial DNA topoisomerases, enzymes critical for DNA replication and topology.[23] In fungi, compounds like benomyl and thiabendazole disrupt cell division by targeting tubulin.[24] The presence of specific substituents, such as halogens (chlorine, fluorine) on the benzimidazole ring, has been shown to play a crucial role in enhancing antimicrobial potency.[7]

Antiviral Activity

A growing body of research highlights the potential of benzimidazoles as antiviral agents against a panel of RNA and DNA viruses.[25][26][27]

Mechanism of Action: The antiviral mechanisms are diverse and virus-specific. They can involve the inhibition of critical viral enzymes like polymerases or proteases, or interference with viral entry into host cells.[28] For example, certain derivatives have shown potent activity against Respiratory Syncytial Virus (RSV) and Coxsackievirus B5 (CVB-5), representing promising leads for the development of new antiviral therapies.[25]

Methodologies and Experimental Protocols

Scientific integrity requires that all protocols be self-validating systems. The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of benzimidazole derivatives, explaining the causality behind key experimental choices.

Protocol: Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol describes a general method for the synthesis of a 2-substituted benzimidazole via the condensation of o-phenylenediamine with an aromatic aldehyde, a variation of the Weidenhagen reaction.

Objective: To synthesize 2-(4-chlorophenyl)-1H-benzo[d]imidazole.

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

4-Chlorobenzaldehyde (1.0 mmol)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 mmol)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Ethanol (for recrystallization)

-

Glassware: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

Reactant Dissolution: Add o-phenylenediamine (1.0 mmol) and 4-chlorobenzaldehyde (1.0 mmol) to a 50 mL round-bottom flask containing DMF (5 mL).

-

Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants, facilitating their interaction.

-

-

Addition of Oxidant/Catalyst: Add sodium metabisulfite (1.2 mmol) to the mixture.

-

Rationale: Na₂S₂O₅ acts as a mild and efficient catalyst and in-situ oxidizing agent to facilitate the cyclization of the intermediate to the final benzimidazole product under relatively mild conditions.

-

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Room temperature stirring is often sufficient for this catalyzed reaction, making it an energy-efficient method. TLC is essential for determining the point of reaction completion by observing the consumption of starting materials.

-

-

Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water (50 mL). The crude product will precipitate out of the solution.

-

Rationale: The product is typically insoluble in water, allowing for its separation from the water-soluble DMF and any unreacted starting materials via precipitation.

-

-

Filtration: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole.

-

Rationale: Recrystallization is a standard purification technique that removes impurities based on differences in solubility. Ethanol is a common choice for benzimidazoles, as they are typically soluble in hot ethanol and less soluble upon cooling.

-

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for anticancer activity.[29]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a benzimidazole derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Benzimidazole test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplate, CO₂ incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Rationale: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the assay.

-

-

Compound Treatment: Prepare serial dilutions of the benzimidazole test compound in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Rationale: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.

-

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

-

Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Rationale: DMSO is an effective solvent for the water-insoluble formazan, allowing for its quantification.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The benzimidazole scaffold is undeniably a privileged structure in drug discovery, with a rich history and a vibrant future.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, leading to clinically successful drugs for treating cancer, parasitic infections, and more. The chemical tractability of the benzimidazole core allows for fine-tuning of its structure to optimize potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on several key areas:

-

Multi-target Drug Design: Developing single benzimidazole derivatives that can simultaneously inhibit multiple targets (e.g., both a kinase and tubulin) could offer synergistic effects and overcome drug resistance.[15]

-

Hybrid Molecules: Creating hybrid compounds that link a benzimidazole moiety to another pharmacophore continues to be a fruitful strategy for enhancing biological activity.[7]

-

Targeted Delivery: Conjugating benzimidazole drugs to targeting ligands could improve their delivery to specific tissues or cell types, enhancing efficacy while minimizing off-target toxicity.

The continued exploration of this versatile scaffold, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative therapeutics.

References

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Unknown Source.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.

- Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. PubMed.

- Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.

- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEM

- In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library.

- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P

- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. PubMed.

- Biological activities of benzimidazole derivatives: A review.

- Antibacterial and antifungal activities of benzimidazole and benzoxazole deriv

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Unknown Source.

- Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles.

- Benzimidazole synthesis. Organic Chemistry Portal.

- In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole‐Based Compounds. DOI.

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology.

- BIOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIV

- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M

- Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI.

- Antibacterial and antifungal activities of benzimidazole and benzoxazole deriv

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.

- (PDF) A Review on Benzimidazole and it's Biological Activities.

- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH.

- Benzimidazole deriv

- Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. MDPI.

- Benzimidazole Derivatives as Antibacterial Drugs.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed.

- In Search of the Antimicrobial Potential of Benzimidazole Deriv

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Benchchem.

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews.

- Benzimidazole Derivatives as Kinase Inhibitors.

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities.

- Fenbendazole. Wikipedia.

- Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. PubMed.

- (PDF) Synthetic Approaches of Benzimidazole Derivatives: A Review.

- In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega.

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ar.iiarjournals.org [ar.iiarjournals.org]

- 13. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]

- 18. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 19. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 20. Fenbendazole - Wikipedia [en.wikipedia.org]

- 21. zenodo.org [zenodo.org]

- 22. journals.asm.org [journals.asm.org]

- 23. curf.clemson.edu [curf.clemson.edu]

- 24. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 25. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. rroij.com [rroij.com]

- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Introduction: The Benzimidazole Scaffold as a "Privileged Structure"

An In-Depth Technical Guide to Substituted Benzimidazole-5-carboxylates: Synthesis, Pharmacological Activity, and Future Perspectives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. The benzimidazole scaffold, a bicyclic system comprising a fused benzene and imidazole ring, is a quintessential example of such a "privileged structure".[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities.[2] The initial discovery of 5,6-dimethylbenzimidazole as a structural component of vitamin B12 catalyzed decades of research, revealing the therapeutic potential of this heterocyclic system.[1][2]

Subsequent derivatization has led to the development of numerous FDA-approved drugs with diverse applications, including antiulcer agents (omeprazole), anthelmintics (albendazole), antihypertensives (telmisartan), and antihistamines (astemizole).[1] The versatility of the benzimidazole core allows for substitution at various positions, primarily N1, C2, C5, and C6, which significantly modulates its physicochemical properties and biological activity.[3] This guide focuses specifically on substituted benzimidazole-5-carboxylates, a subclass that has garnered significant attention for its potent and varied therapeutic effects. The introduction of the carboxylate group at the C5 position provides a critical anchor for further chemical modification and a key interaction point with biological targets, making this a particularly fruitful area for drug discovery and development.

Part 1: Synthetic Strategies for Benzimidazole-5-carboxylates

The construction of the benzimidazole core is a well-established field in organic synthesis. The most prevalent methods involve the condensation of an o-phenylenediamine derivative with either a carboxylic acid or an aldehyde. The choice of starting materials is crucial as it dictates the substituents on the final benzimidazole ring.

The Phillips-Ladenburg Reaction: Condensation with Carboxylic Acids

One of the most fundamental and widely used methods is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[4] This approach is advantageous for installing a wide variety of substituents at the C2 position.

The general workflow for synthesizing a substituted benzimidazole-5-carboxylate via this method is illustrated below.

Caption: General workflow for Phillips-Ladenburg synthesis of benzimidazole-5-carboxylates.

Experimental Protocol: Synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acid

-

Objective: To synthesize a 2-substituted benzimidazole-5-carboxylate derivative via condensation.

-

Materials:

-

3,4-diaminobenzoic acid (1.0 eq)

-

Substituted carboxylic acid (R-COOH) (1.1 eq)

-

4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA)

-

Sodium hydroxide (NaOH) solution or Ammonium hydroxide (NH₄OH) for neutralization

-

Ethanol or Methanol for recrystallization

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid and the selected substituted carboxylic acid.

-

Acid Addition: Slowly add 4N HCl or PPA to the flask to serve as both a solvent and a condensing agent.

-

Reflux: Heat the reaction mixture to reflux (typically 100-120°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice.

-

Precipitation: Neutralize the mixture by slowly adding a base (e.g., concentrated NH₄OH or cold NaOH solution) until the pH is approximately 6-7. The crude product will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure 2-substituted-1H-benzimidazole-5-carboxylic acid.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

The Weidenhagen Reaction: Condensation with Aldehydes

An alternative and highly efficient method involves the condensation of an o-phenylenediamine with an aldehyde, followed by an in-situ oxidation step.[4] This method is particularly useful for synthesizing 2-aryl or 2-heteroaryl substituted benzimidazoles.

Part 2: Pharmacological Activities and Structure-Activity Relationships (SAR)

Substituted benzimidazole-5-carboxylates exhibit a remarkable diversity of biological activities. The nature and position of the substituents on the benzimidazole core are critical determinants of the compound's therapeutic profile.[3]

Anticancer Activity

Benzimidazole derivatives are potent anticancer agents, acting through various mechanisms.[5] A notable example is Fenbendazole, which, while not a 5-carboxylate, demonstrates key benzimidazole mechanisms like microtubule disruption and inhibition of glucose metabolism.[6] These mechanisms are often translatable to other substituted benzimidazoles.

-

Mechanism of Action: Many benzimidazole-based compounds exert their anticancer effects by:

-

Microtubule Destabilization: Binding to β-tubulin, thereby inhibiting microtubule polymerization, leading to cell cycle arrest and apoptosis.[6]

-

Inhibition of Glycolysis: Cancer cells rely heavily on aerobic glycolysis (the Warburg effect). These compounds can down-regulate glucose uptake by impacting glucose transporters (GLUT) and enzymes like hexokinase II (HKII), effectively starving the cancer cells.[6]

-

DNA Intercalation: Bis-benzimidazole derivatives have been shown to interfere with DNA topoisomerase I, preventing DNA replication and repair in cancer cells.[5]

-

Caption: Key Structure-Activity Relationship insights for the benzimidazole-5-carboxylate scaffold.

Key SAR insights include:

-

C2 Position: Substitution with aromatic or heteroaromatic rings is often critical for anticancer and antimicrobial activities.

-

N1 Position: Alkylation or benzylation at the N1 position can enhance anti-inflammatory action by increasing lipophilicity. [3]* C5/C6 Positions: The electronic properties of substituents at the C5 and C6 positions play a major role. Electron-withdrawing groups like chloro or nitro groups frequently enhance biological activity. [3][4]For instance, a nitro group at C5 has been linked to potent CDK-inhibitory activity, whereas amino or methyl groups at the same position led to a loss of activity. [3]

Part 3: Future Perspectives and Conclusion

The substituted benzimidazole-5-carboxylate scaffold remains a highly "privileged" and versatile core for modern drug discovery. Its synthetic accessibility and the profound impact of its substitution patterns on biological activity ensure its continued relevance. Future research will likely focus on several key areas:

-

Target Specificity: Moving beyond broad-spectrum cytotoxic or antimicrobial agents towards derivatives designed for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

-

Hybrid Molecules: Combining the benzimidazole-5-carboxylate core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. [4]3. Green Synthesis: Developing more environmentally friendly synthetic routes to reduce waste and avoid hazardous reagents. [2]4. Drug Repurposing: Investigating existing benzimidazole-based drugs for new therapeutic applications, a strategy that has shown promise with compounds like Fenbendazole in oncology. [6] In conclusion, the rich chemistry and diverse pharmacology of substituted benzimidazole-5-carboxylates provide a robust platform for the development of novel therapeutics. A deep understanding of the structure-activity relationships and mechanisms of action will continue to empower researchers and drug development professionals to design next-generation agents to combat a wide range of human diseases.

References

- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.

- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.

- Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Recent achievements in the synthesis of benzimidazole deriv

- Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed.

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.

- Biological activities of benzimidazole derivatives: A review.

- Recent Developments in Benzimidazole Deriv

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.

- Structure activity relationship (SAR) of benzimidazole derivatives...

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.

- Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors.

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Benzimidazole-5-Carboxylic Acid Derivatives

Introduction

Benzimidazole-5-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry and drug development. This structural motif is a key component in a wide array of pharmacologically active agents, exhibiting antimicrobial, antiviral, anticancer, and antihypertensive properties.[1] The carboxylic acid moiety at the 5-position provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Traditional multi-step syntheses of these compounds often involve tedious purification of intermediates, leading to lower overall yields and increased waste generation. In contrast, one-pot synthesis methodologies offer a more streamlined, efficient, and environmentally benign approach by combining multiple reaction steps into a single, uninterrupted sequence. This application note provides detailed protocols and scientific insights into two primary one-pot strategies for the synthesis of benzimidazole-5-carboxylic acid derivatives: Reductive Cyclization from Nitro Precursors and Direct Oxidative Condensation of 3,4-Diaminobenzoic Acid .

These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower rational experimental design and troubleshooting.

Strategic Approaches to One-Pot Synthesis